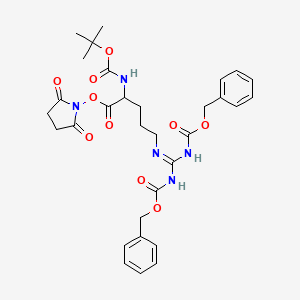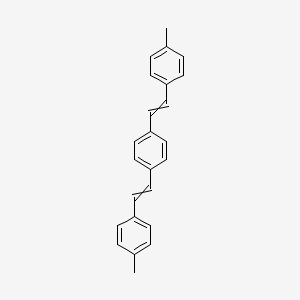
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) is a complex organometallic compound that combines cyclopentane, oxolane (tetrahydrofuran), trifluoromethanesulfonate, and zirconium ions.
Preparation Methods
The synthesis of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) typically involves the reaction of cyclopentane and oxolane with trifluoromethanesulfonate and zirconium salts. One common method is the co-precipitation technique, where the reactants are mixed in a solvent, and the product is precipitated out by adjusting the pH or adding a precipitating agent . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of zirconium hydrides.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. The trifluoromethanesulfonate group enhances its reactivity by stabilizing the transition states of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) can be compared with other similar compounds, such as:
Cyclopentadienylzirconium(IV) bis(trifluoromethanesulfonate): This compound also contains zirconium and trifluoromethanesulfonate groups but differs in its cyclopentadienyl ligand.
Copper(I) trifluoromethanesulfonate benzene complex: This compound contains copper instead of zirconium and is used in different catalytic applications.
The uniqueness of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) lies in its combination of cyclopentane and oxolane ligands, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H28F6O7S2Zr |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) |
InChI |
InChI=1S/2C5H10.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 |
InChI Key |
GJCXNHOMFOJVNP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCOC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)

![(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)

![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)




